molecular formula C11H15NO2 B2416506 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid CAS No. 24238-76-4

5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid

Cat. No. B2416506
CAS RN: 24238-76-4
M. Wt: 193.246
InChI Key: VJRPFPJVCUHZGE-UHFFFAOYSA-N
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Description

5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid, also known as CBNC, is a bicyclic non-proteinogenic amino acid that has been gaining attention in scientific research. CBNC has a unique structure that makes it an interesting compound for various applications in the field of chemistry and biology. In

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Routes and Derivatives : Research has been conducted on the synthesis of various derivatives related to 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid. For instance, studies like those by Ohira (1984) have demonstrated methods for the stereoselective alkylation and reduction processes to create α,β-unsaturated esters with hydrindan skeletons, which are structurally similar to 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid (Ohira, 1984).

  • Cyclization Processes : Various cyclization techniques have been explored, such as the oxidative cleavage-cyclization of adamantane, leading to the formation of stable carboxonium ions. This kind of study offers insights into the chemical behavior of compounds related to 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid (Krasutsky et al., 2000).

  • Mimetics Synthesis : Studies such as those by Nurieva et al. (2017) focus on synthesizing bicyclo[3.3.1]nonane derivatives as mimetics for other biologically active compounds, highlighting the versatility of the bicyclo[3.3.1]nonane structure in medicinal chemistry (Nurieva et al., 2017).

  • Stable Scaffold Development : Research like that by Díaz et al. (2006) involves the development of stable scaffolds for nucleophilic substitution, utilizing compounds structurally similar to 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid. This work is crucial in designing versatile chemical frameworks (Díaz et al., 2006).

Catalysis and Reaction Mechanisms

  • Catalytic Applications : Studies have explored the use of bicyclo[3.3.1]nonane derivatives in catalysis. For example, Mahmoud et al. (2020) discussed the synthesis of water-soluble cyclic acetyl-triaza-phosphines, demonstrating their use in catalytic azide-alkyne cycloaddition reactions (Mahmoud et al., 2020).

  • Mechanistic Insights : Research such as that by Radchenko et al. (2009) offers insights into the mechanisms of reactions involving bicyclic compounds like 5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid. This includes the study of intramolecular nucleophilic cyclizations and their applications (Radchenko et al., 2009).

properties

IUPAC Name

5-cyanobicyclo[3.2.2]nonane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-8-10-2-1-3-11(6-4-10,7-5-10)9(13)14/h1-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRPFPJVCUHZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(CC2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid

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